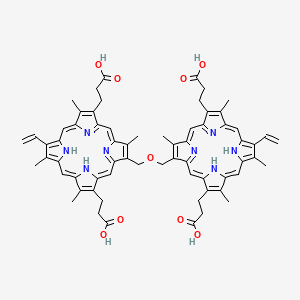
3,3',3'',3'''-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid is a complex organic compound with a unique structure that includes multiple porphyrin units Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, the pigment in red blood cells
準備方法
The synthesis of 3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid involves several steps. The synthetic route typically starts with the preparation of the porphyrin units, followed by their linkage through oxybis(methylene) bridges. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of the porphyrin units.
Reduction: Reduction reactions can alter the electronic properties of the porphyrin rings.
Substitution: The vinyl groups in the compound can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid has several scientific research applications:
Chemistry: It is used in the study of porphyrin chemistry and the development of new materials with unique electronic properties.
Biology: Its structural similarity to naturally occurring porphyrins makes it useful in studying biological processes involving heme and chlorophyll.
Industry: Used in the development of sensors and catalysts due to its stable and versatile structure.
作用機序
The mechanism by which this compound exerts its effects often involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce reactive species that can kill cancer cells. The molecular targets and pathways involved include the cellular components that are susceptible to oxidative damage, such as lipids, proteins, and DNA.
類似化合物との比較
Compared to other porphyrin-based compounds, 3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid is unique due to its specific structural arrangement and the presence of multiple porphyrin units linked by oxybis(methylene) bridges. Similar compounds include:
Heme: The iron-containing porphyrin in red blood cells.
Chlorophyll: The magnesium-containing porphyrin in plants.
Phthalocyanines: Synthetic porphyrin-like compounds used in dyes and pigments. This compound’s uniqueness lies in its synthetic versatility and potential for various applications in science and industry.
特性
分子式 |
C66H66N8O9 |
|---|---|
分子量 |
1115.3 g/mol |
IUPAC名 |
3-[18-[[7,18-bis(2-carboxyethyl)-12-ethenyl-3,8,13,17-tetramethyl-23,24-dihydroporphyrin-2-yl]methoxymethyl]-13-(2-carboxyethyl)-8-ethenyl-3,7,12,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C66H66N8O9/c1-11-39-31(3)47-21-49-33(5)43(15-19-65(79)80)59(69-49)27-61-45(37(9)53(73-61)25-57-41(13-17-63(75)76)35(7)51(71-57)23-55(39)67-47)29-83-30-46-38(10)54-26-58-42(14-18-64(77)78)36(8)52(72-58)24-56-40(12-2)32(4)48(68-56)22-50-34(6)44(16-20-66(81)82)60(70-50)28-62(46)74-54/h11-12,21-28,67-70H,1-2,13-20,29-30H2,3-10H3,(H,75,76)(H,77,78)(H,79,80)(H,81,82) |
InChIキー |
KVTKFHBMUFQLQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)C=C)C(=C4CCC(=O)O)C)C(=C3COCC6=C(C7=CC8=NC(=CC9=C(C(=C(N9)C=C1C(=C(C(=CC6=N7)N1)CCC(=O)O)C)C)C=C)C(=C8CCC(=O)O)C)C)C)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


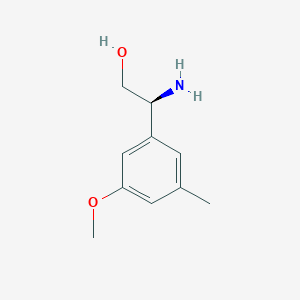
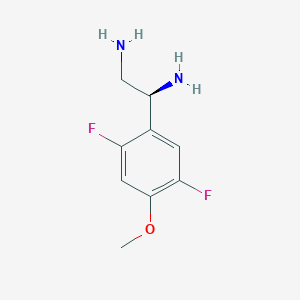

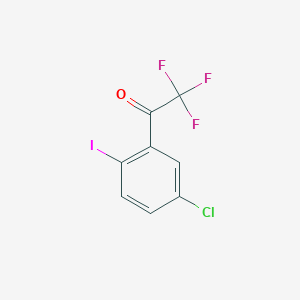


![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
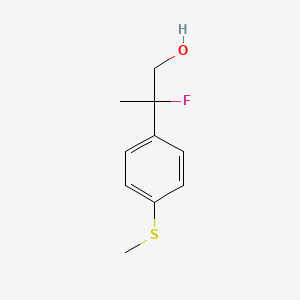
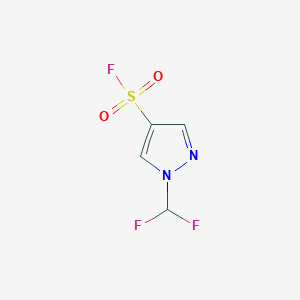
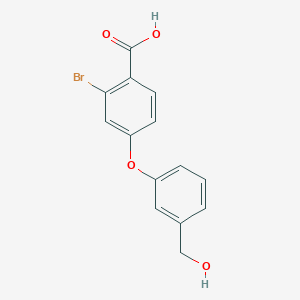
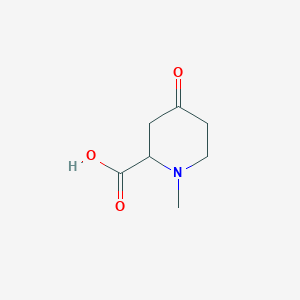
![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)
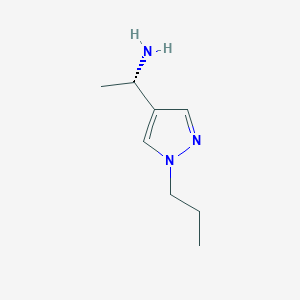
![1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967409.png)
